1'-Hydroxyestragole

Description

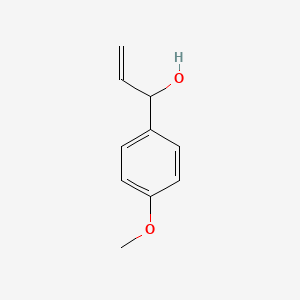

Structure

2D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h3-7,10-11H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPMSBPCFQDMAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020723 | |

| Record name | 1'-Hydroxyestragole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51410-44-7 | |

| Record name | 1′-Hydroxyestragole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51410-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1'-Hydroxyestragole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051410447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1'-Hydroxyestragole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)prop-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Epoxide Intermediate Formation

Estragole-2',3'-epoxide, a precursor in metabolic pathways, can undergo hydrolysis to form 1'-hydroxyestragole. In vitro studies using human liver microsomes demonstrate that epoxidation is catalyzed by cytochrome P450 enzymes (e.g., CYP1A2), followed by epoxide hydrolase-mediated hydrolysis. While this route is more common in metabolic studies, it provides a biochemical foundation for synthetic applications.

Enzymatic Biotransformation

Cytochrome P450-Mediated Hydroxylation

Human and rodent cytochrome P450 enzymes, particularly CYP1A2, are central to the enzymatic preparation of this compound. Key parameters from in vitro studies include:

These values indicate efficient conversion at physiological conditions, with a substrate affinity (Kₘ) favoring low estragole concentrations. Incubation mixtures typically include NADPH-regenerating systems to sustain enzymatic activity.

Sulfotransferase-Mediated Conjugation

While sulfotransferases (SULTs) primarily convert this compound to its DNA-reactive sulfoxy metabolite, this step is critical for isolating the intermediate. Human SULT1A1 and SULT1B1 exhibit activity toward this compound, with reported Vₘₐₓ values of 0.0074 nmol/min/mg protein and Kₘ of 727 μM. These kinetics suggest that sulfonation is a secondary pathway, requiring high substrate concentrations for significant output.

Cell-Based Production Systems

Hepatocyte Models

Primary hepatocytes and hepatocyte-like cell lines (e.g., B-13/H) metabolize estragole to this compound via endogenous CYP enzymes. A study using rat cholangiocytes demonstrated a 0.2–0.4% conversion efficiency of estragole to this compound in urine, scalable through optimized cell culture conditions. Key parameters include:

Recombinant Enzyme Systems

Recombinant CYP1A2 expressed in bacterial or insect cell systems offers a controlled platform for this compound synthesis. Co-expression with NADPH-cytochrome P450 reductase enhances activity, achieving turnover rates comparable to human liver microsomes.

Analytical and Purification Techniques

Chromatographic Separation

Ultra-performance liquid chromatography (UPLC) with C₁₈ columns resolves this compound from estragole and other metabolites. Gradient elution (0.1% acetic acid/acetonitrile) achieves baseline separation, with retention times varying between 8–10 minutes.

Mass Spectrometry Characterization

Electrospray ionization mass spectrometry (ESI-MS) identifies this compound via the precursor ion at m/z 165.1 [M+H]⁺. Fragmentation patterns include losses of H₂O (m/z 147.1) and allyl groups (m/z 121.1).

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Chemical Synthesis | 40–60 | Moderate | High |

| Enzymatic (CYP1A2) | 10–20 | Low | Moderate |

| Cell-Based (B-13/H) | 0.2–0.4 | High | Low |

Chemical synthesis offers higher yields but requires toxic reagents, whereas enzymatic and cell-based methods align with green chemistry principles at the expense of efficiency .

Chemical Reactions Analysis

Metabolic Activation

1'-Hydroxyestragole is a proximate carcinogen, meaning it requires further metabolic activation to exert its genotoxic effects .

-

Sulfoconjugation: A primary activation pathway involves sulfoconjugation, catalyzed by sulfotransferases (SULTs), such as SULT1A1 . This reaction transforms this compound into 1'-sulfooxyestragole, a reactive electrophile .

1'-Sulfooxyestragole can then react with DNA, forming adducts .

-

Glucuronidation: this compound can undergo glucuronidation, a detoxification pathway, via UDP-glucuronosyltransferases (UGTs) . This produces 1'-O-glucuronide, which is more readily excreted .

-

Oxidation: this compound can be oxidized to 1'-oxoestragole, another detoxification pathway. The principal enzymes in the bioactivation pathway are CYP1A2 and SULT1A1 .

DNA Adduct Formation

The key chemical reaction associated with this compound's carcinogenicity is its ability to form adducts with DNA .

-

Mechanism: 1'-Sulfooxyestragole, generated through sulfoconjugation, is a reactive electrophile that can react with nucleophilic sites on DNA bases . The major adducts formed involve the N2 position of deoxyguanosine (dGuo) and deoxyadenosine .

-

Adduct Structures: Research has identified several specific DNA adducts :

-

N2-(estragol-1'-yl)deoxyguanosine

-

N2-(trans-isoestragol-3'-yl)deoxyguanosine

-

N2-(cis-isoestragol-3'-yl)deoxyguanosine (tentative)

-

N6-(trans-isoestragol-3'-yl)deoxyadenosine

-

Detoxification Pathways

This compound can undergo detoxification reactions, reducing its potential to form DNA adducts .

-

O-Demethylation: Estragole can undergo O-demethylation to form 4-allylphenol, which is then further metabolized and excreted . This pathway is significant at low doses of estragole .

-

Oxidation to 1'-oxoestragole: Oxidation of this compound to 1'-oxoestragole represents a detoxification pathway in humans .

Factors Influencing Reactivity

Several factors can influence the chemical reactivity of this compound and its metabolites:

-

Enzyme Activity: The activity of CYP enzymes and sulfotransferases involved in the bioactivation and detoxification pathways can vary between individuals and species, affecting the levels of reactive metabolites .

-

Dose: At low doses, detoxification pathways like O-demethylation are favored. As the dose increases, 1'-hydroxylation becomes more prominent, leading to increased formation of this compound and subsequent DNA adducts .

-

Species Differences: While the metabolic pathways are similar in rodents and humans, the rates of individual reactions can differ . For example, the formation of 1'-oxoestragole is a more significant detoxification pathway in humans than in rats .

Scientific Research Applications

1’-Hydroxyestragole has several applications in scientific research:

Mechanism of Action

1’-Hydroxyestragole exerts its effects primarily through its conversion to reactive metabolites, such as 1’-sulfooxyestragole. These metabolites can bind to DNA, forming adducts that may lead to mutations and cancer. The key molecular targets include DNA bases, particularly guanine and adenine . The pathways involved in its bioactivation include cytochrome P450-mediated hydroxylation and sulfotransferase-mediated sulfonation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Metabolic Analogues

1'-HE belongs to the alkenylbenzene family, which includes safrole, methyleugenol, myristicin, and elemicin.

Metabolic Efficiency and Toxicity

1'-HE vs. 1'-Hydroxysafrole :

- Both form DNA adducts via sulfation, but 1'-hydroxysafrole generates 10-fold higher hepatic DNA adduct levels in mice due to prolonged metabolic activation .

- 1'-HE glucuronidation (Km = 1.45 mM, Vmax = 164.5 pmol/min/mg) is less efficient than 1'-hydroxysafrole detoxification, contributing to higher residual toxicity .

- 1'-HE vs.

- Ethnic Variability: Chinese populations exhibit 2.7-fold lower catalytic efficiency for 1'-HE glucuronidation compared to Caucasians (Vmax = 1.63 vs. 4.29 nmol/min/mg), attributed to UGT2B7 polymorphisms . In contrast, ethnic differences in methyleugenol metabolism are less pronounced, as its detoxification relies on multiple UGT isoforms .

Kinetic Parameters of Detoxification Pathways

| Compound | Enzyme | Km (µM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) |

|---|---|---|---|---|

| 1'-HE | UGT2B7 | 1,450 | 0.165 | 0.00011 |

| 1'-Hydroxysafrole | UGT1A9 | 890 | 0.21 | 0.00024 |

| Methyleugenol | UGT1A1 | 2,300 | 0.09 | 0.00004 |

Data derived from human liver microsomes .

DNA Adduct Profiles

- 1'-HE: Forms N2-(trans-isoestragol-3'-yl)deoxyguanosine adducts via 1'-sulfooxyestragole, predominant in mouse liver .

- 1'-Hydroxysafrole: Generates N2-(safrol-1'-yl)deoxyguanosine adducts, which are more persistent and mutagenic in bacterial assays .

Research Findings and Implications

UGT Polymorphisms : UGT2B72 and UGT1A93 alleles reduce 1'-HE glucuronidation by 30–50%, increasing cancer risk in susceptible populations .

Inhibitors of Bioactivation : Basil-derived nevadensin inhibits SULT-mediated 1'-HE sulfation (Ki = 4 nM), reducing DNA adduct formation by >83% in co-exposure scenarios .

Dose-Dependent Saturation : At high estragole doses (>150 mg/kg), 1'-HE detoxification pathways saturate, favoring bioactivation and increasing hepatic tumor incidence in rodents .

Biological Activity

1'-Hydroxyestragole, a metabolite of estragole, has garnered attention due to its biological activity, particularly its potential genotoxic effects and implications in carcinogenesis. This article explores the compound's metabolic pathways, biological effects, and relevant case studies.

Metabolism and Bioactivation

This compound is primarily formed through the hydroxylation of estragole, a process catalyzed by cytochrome P450 enzymes, particularly CYP1A2, CYP2A6, and CYP2E1 . The subsequent metabolic pathways include:

- Glucuronidation : Conversion to this compound glucuronide.

- Oxidation : Transformation into 1'-oxoestragole.

- Sulfation : Formation of 1'-sulfooxyestragole, a reactive metabolite capable of binding to DNA and proteins .

The bioactivation process highlights the compound's potential as a carcinogen, as it can lead to DNA adduct formation.

Genotoxicity

Research has demonstrated that this compound exhibits significant genotoxic properties. In vitro studies indicate that it causes dose-dependent DNA damage in various cell lines, including B-13/H cells . The formation of DNA adducts has been validated in vivo, with studies showing that higher doses of estragole lead to increased levels of these adducts in rat liver tissue .

Case Studies

-

Dose-Dependent DNA Adduct Formation :

A study conducted on male Sprague Dawley rats revealed that administration of estragole resulted in a dose-dependent increase in DNA adducts within the liver. At doses as low as 30 mg/kg, significant adduct formation was observed, confirming the liver as the primary target organ for estragole-induced genotoxicity . -

Interindividual Variability :

A study assessing human interindividual variation in the bioactivation of this compound found a 1.8-fold variation in liver concentration-time curves among subjects. This variability was attributed more to differences in the oxidation process than to variations in P450 enzyme activity . Monte Carlo simulations suggested that this variability could impact the risk assessment for human exposure to estragole and its metabolites.

Table: Summary of Metabolic Pathways and Biological Effects

| Metabolic Process | Product | Biological Effect |

|---|---|---|

| Hydroxylation | This compound | Precursor to genotoxic metabolites |

| Glucuronidation | This compound glucuronide | Detoxification pathway |

| Oxidation | 1'-Oxoestragole | Further activation potential |

| Sulfation | 1'-Sulfooxyestragole | Reactive metabolite leading to DNA binding |

Implications for Human Health

The findings regarding the biological activity of this compound raise concerns about its potential role in human carcinogenesis, especially given its ability to form DNA adducts. The European Medicines Agency has noted the mutagenic potential of herbal products containing estragole and recommended caution in their use .

Q & A

Q. Methodological Insight :

- Standardize incubation protocols (e.g., 10 mM UDPGA, 6-hour incubation) .

- Use triplicate measurements and blank corrections to minimize analytical variability .

- Report SEM for kinetic constants to highlight inter-individual variability .

How can DNA adduct formation from 1'-sulfooxyestragole be predicted using in vitro data?

1'-Sulfooxyestragole, the ultimate carcinogenic metabolite, forms DNA adducts in vivo. A physiologically based dynamic (PBD) model links PBK-predicted this compound AUC to in vitro hepatocyte data, enabling extrapolation to DNA adduct levels in rodent liver . This model was validated against mouse liver adduct data, as rat data were unavailable .

Methodological Insight : Combine PBK models with in vitro genotoxicity assays (e.g., hepatocyte incubations + GSH trapping for reactive intermediates) .

What are the limitations of current in vitro models for studying this compound bioactivation?

Key limitations include:

- Lack of human in vivo metabolite data (e.g., urinary this compound levels in Chinese populations), necessitating reliance on enzyme activity correlations .

- Tissue-specific SULT/UGT expression : Hepatic microsomes may not fully represent extrahepatic bioactivation (e.g., intestinal sulfation) .

- Cofactor availability : In vitro systems often use supraphysiological cofactor concentrations, overestimating detoxification efficiency .

Methodological Insight : Use humanized animal models or organ-on-chip systems to better mimic human cofactor dynamics and tissue-specific metabolism .

How should researchers design studies to evaluate dose-dependent transitions in this compound metabolism?

Non-linear kinetics emerge at high substrate concentrations due to enzyme saturation. For example, sulfation of this compound becomes negligible at >500 µM due to low SULT affinity (Km ≈ 400–500 µM) .

Q. Methodological Insight :

- Conduct substrate concentration-ranging experiments (e.g., 10–1000 µM) .

- Use GraphPad Prism for Michaelis-Menten curve fitting and identify Km/Vmax thresholds .

- Compare in vitro kinetic data to PBK-predicted hepatic concentrations at relevant exposure doses (e.g., 0.01 mg/kg bw/day) .

Basic vs. Advanced Research Questions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.